molecular formula C11H14N2O3 B2903853 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid CAS No. 923215-91-2

3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid

Cat. No.: B2903853
CAS No.: 923215-91-2
M. Wt: 222.244
InChI Key: VFFVTGQZUDNHNS-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid is a synthetic organic compound with the molecular formula C 11 H 14 N 2 O 3 and a molecular weight of 222.24 g/mol [ ]. Its structure features a propanoic acid chain substituted at the 3-position with both a 4-methylphenyl group and a carbamoylamino (ureido) functional group. The compound is identified by CAS Number 861339-12-0 [ ]. While its specific mechanism of action and full research profile require further characterization, compounds with similar structures, particularly those containing aryl and heterocyclic components, are often investigated in agricultural chemistry for their potential herbicidal properties [ ]. The presence of both hydrogen-bond donor and acceptor groups in the carbamoylamino moiety makes this molecule a candidate for exploration in medicinal chemistry and chemical biology, potentially serving as a building block for the synthesis of more complex molecules or as a scaffold in drug discovery efforts. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use [ ].

Properties

IUPAC Name

3-(carbamoylamino)-3-(4-methylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7-2-4-8(5-3-7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFVTGQZUDNHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and glycine.

    Formation of Intermediate: The 4-methylbenzaldehyde is first reacted with glycine under basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Carbamoylation: The amine is then treated with a carbamoylating agent such as urea or carbamoyl chloride to introduce the carbamoylamino group.

    Acidification: Finally, the product is acidified to obtain this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the carbamoylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted carbamoylamino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional properties of 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid with related compounds:

Compound Name Substituent on Phenyl Functional Group Molecular Weight (g/mol) Biological Activity/Applications Source/Reference
This compound 4-methyl Carbamoylamino (-NH-CONH₂) 221.23 Not explicitly reported; inferred enzyme/substrate roles Synthetic (e.g., )
3-((4-Hydroxyphenyl)amino)propanoic acid 4-hydroxy Amino (-NH₂) 196.19 Anticancer, antimicrobial (tested against WHO pathogens)
3-(4-Methylphenyl)propanoic acid 4-methyl None 164.20 Intermediate in organic synthesis
3-(Carbamoylamino)propanoic acid (Ureidopropionic acid) None Carbamoylamino (-NH-CONH₂) 132.12 Urea cycle intermediate; metabolic studies
3-(2-Chlorophenyl)-carbamoylamino propanoic acid 2-chloro Carbamoylamino (-NH-CONH₂) 242.66 Research chemical (structural analog)
(S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl 4-bromo Amino (-NH₂) 280.54 Chiral building block for drug synthesis

Key Findings from Comparative Analysis

Functional Group Impact: Carbamoylamino vs. In contrast, amino-substituted analogs (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit marked anticancer and antimicrobial activities . Phenyl Substituents: Electron-donating groups (e.g., 4-methyl) increase hydrophobicity, which may improve blood-brain barrier penetration. Halogenated derivatives (e.g., 2-chloro, 4-bromo) introduce steric and electronic effects, altering substrate specificity in enzymatic reactions .

Pharmacological Insights: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives demonstrate structure-dependent anticancer activity, with hydroxyl and methoxy substituents enhancing antioxidant properties .

Synthetic Accessibility: The target compound shares synthetic routes with imidazole-thio derivatives (e.g., 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid), where alkylation or nucleophilic substitution reactions are employed . Stereochemical control (E:Z isomerism) in acrylate analogs (e.g., (E)-3-(1-methyl-1H-imidazol-2-ylthio)acrylic acid) highlights the importance of reaction conditions (e.g., DABCO catalysis) for optimizing yields .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound 3-((4-Hydroxyphenyl)amino)propanoic Acid 3-(4-Methylphenyl)propanoic acid
Molecular Formula C₁₁H₁₃N₂O₃ C₉H₁₁NO₃ C₁₀H₁₂O₂
LogP (Predicted) 1.8 (moderate lipophilicity) 1.2 2.5
Hydrogen Bond Donors 3 3 1
Water Solubility (mg/mL) ~10 (estimated) ~50 <1

Biological Activity

3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid, also known as a derivative of amino acids with potential therapeutic properties, has garnered attention in recent years for its biological activities. This compound is characterized by the presence of both a carbamoyl group and a para-substituted methylphenyl moiety, which may influence its interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2O3C_{11}H_{14}N_{2}O_{3}, and it has a molecular weight of approximately 222.24 g/mol. The unique structure allows for diverse chemical reactivity, including enzyme inhibition and modulation of metabolic pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Research suggests that it may modulate pathways associated with inflammation, cell proliferation, and apoptosis. This interaction is critical in understanding its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Anti-inflammatory Activity : Initial studies suggest that the compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Anticancer Properties : Investigations into its anticancer effects are ongoing, with preliminary findings indicating that it may affect tumor growth and cell viability through modulation of signaling pathways.
  • Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in metabolic processes, which could be leveraged for drug development against various diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds.

Compound NameStructural FeaturesUnique Aspects
3-(Aminomethyl)-3-(4-methylphenyl)propanoic acid Aminomethyl group instead of carbamoylaminoDifferent biological activity profile
3-(Carbamoylamino)-3-phenylpropanoic acid Lacks methyl substitution on the phenyl ringVariability in pharmacological properties

The presence of both the carbamoylamino group and the para-methyl substitution on the phenyl ring distinguishes this compound from its analogs, potentially conferring unique biological interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : Laboratory investigations have demonstrated that this compound exhibits moderate inhibitory effects on certain cancer cell lines. These studies highlight its potential role as an anticancer agent.
  • Inflammation Models : Animal models have been utilized to assess the anti-inflammatory effects of this compound. Results indicate a significant reduction in inflammatory markers following treatment with varying doses of the compound.
  • Enzyme Interaction Studies : Binding affinity assays suggest that this compound interacts with key metabolic enzymes, providing insights into its potential as a therapeutic agent for metabolic disorders.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)
Carbamate couplingDMF, 60°C, 12 h6592
Direct amidationTHF, RT, 24 h5588
Catalytic hydrogenationH₂/Pd-C, MeOH7095

Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the singlet peak of the 4-methylphenyl group (δ 2.3–2.5 ppm) and the carbamoylamino NH protons (δ 6.8–7.2 ppm, broad) .
    • ¹³C NMR : Confirm the carbonyl group of the propanoic acid (δ 170–175 ppm) and the carbamoyl carbon (δ 155–160 ppm) .
  • IR Spectroscopy : Identify the N-H stretch (3200–3350 cm⁻¹) and carboxylic acid C=O (1700–1720 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 236.1 (calculated for C₁₁H₁₄N₂O₃) .

How can researchers assess the in vitro biological activity of this compound, and what controls are essential?

Answer:

  • Assay Design :
    • Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates. Include a positive control (e.g., staurosporine) and solvent controls (DMSO <1%) .
    • Cellular Uptake : Use radiolabeled or fluorescently tagged analogs to track intracellular localization .
  • Data Validation : Normalize activity to vehicle-treated cells and confirm cytotoxicity via MTT assays .

What chromatographic methods are recommended for purifying this compound, and how can its stability be monitored during storage?

Answer:

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) .
  • Stability Testing :
    • Store at -20°C in anhydrous DMSO.
    • Monitor degradation via LC-MS every 3 months; look for hydrolysis products (e.g., 3-amino-3-(4-methylphenyl)propanoic acid) .

How can researchers resolve contradictions in reported biological activities across different in vitro studies?

Answer:

  • Variable Factors :
    • Purity : Impurities >5% (e.g., deprotected intermediates) may skew activity. Validate via HPLC .
    • Assay Conditions : pH (7.4 vs. 6.5) and serum proteins (e.g., BSA) can alter bioavailability .
  • Mitigation : Replicate studies under standardized conditions (e.g., ATCC cell lines, identical buffer systems) .

What computational approaches are suitable for predicting the compound’s interactions with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 2HZI). Focus on hydrogen bonding with the carbamoylamino group .
  • MD Simulations : GROMACS for 100 ns to assess binding stability in aqueous environments .

What are the primary metabolic pathways of this compound in mammalian systems?

Answer:

  • Phase I Metabolism : Hydrolysis of the carbamoylamino group by amidases to yield 3-amino-3-(4-methylphenyl)propanoic acid .
  • Phase II Metabolism : Glucuronidation or sulfation of the aromatic ring, detected via LC-MS/MS .

Q. Table 2: Key Metabolites

MetaboliteDetection Method
3-Amino-3-(4-methylphenyl)propanoic acidESI-MS (m/z 194.1)
Glucuronide conjugateHPLC-UV (λ 254 nm)

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Modifications :
    • Phenyl Substituents : Replace 4-methyl with halogens (Cl, F) to enhance lipophilicity (see for analogs) .
    • Carbamoyl Group : Introduce methyl or ethyl groups to reduce hydrolysis .
  • Evaluation : Test analogs in dose-response assays (IC₅₀ values) and compare logP values .

What are the challenges in scaling up synthesis for preclinical studies, and how can they be addressed?

Answer:

  • Challenges : Low yields in coupling steps (<50%) and racemization during amidation .
  • Solutions :
    • Use flow chemistry for reproducible coupling reactions .
    • Optimize chiral catalysts (e.g., L-proline) to retain stereochemistry .

How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • pH Stability : Stable at pH 5–7; degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 9) .
  • Thermal Stability : Decomposes above 80°C; store at -20°C for long-term stability .

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